molecular formula C16H19N5O8 B15134762 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate

Cat. No.: B15134762
M. Wt: 409.35 g/mol
InChI Key: TTZKICPWFKCOKP-SCEMBWEMSA-N
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Description

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate typically involves multiple steps, starting from simpler precursor molecules. The process often includes the protection of hydroxyl groups, selective acetylation, and the introduction of the purine moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the purine moiety or the acetate groups.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and acetylated nucleosides, such as:

Uniqueness

What sets [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C16H19N5O8

Molecular Weight

409.35 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9-12,15H,4H2,1-3H3,(H2,17,20,25)/t9-,10?,11-,12-,15-/m1/s1

InChI Key

TTZKICPWFKCOKP-SCEMBWEMSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3C2=NC(=N)NC3=O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3C2=NC(=N)NC3=O)OC(=O)C)OC(=O)C

Origin of Product

United States

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